(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
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Overview
Description
(2S)-2-(2,9-Dioxaspiro[55]undecan-3-yl)propanoic acid is a spiro compound characterized by a unique bicyclic structure that includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a cyclic ketone under acidic conditions to form the spiro compound. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, potentially leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Known for its bioactivity and used in drug development.
6,10-Dioxaspiro[4.5]decane: Another spiro compound with different ring sizes and applications.
1,7-Dioxaspiro[5.5]undecane: Studied for its structural stability and interactions with water molecules.
Uniqueness
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its specific spiro linkage and the presence of a propanoic acid group. This combination of features provides distinct chemical and biological properties that differentiate it from other spiro compounds.
Properties
IUPAC Name |
(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHRBAKGIMPBE-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2(CCOCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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